5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one
Description
5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a chloro substituent at position 5 and a methyl group at position 7 on the indenone scaffold. The chloro and methyl substituents likely modulate electronic and steric properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9ClO/c1-6-4-8(11)5-7-2-3-9(12)10(6)7/h4-5H,2-3H2,1H3 |
InChI Key |
YUZJSMSRZDCHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid-Mediated Cyclization
A traditional approach involves the use of concentrated sulfuric acid to cyclize 3-chloro-1-(4-chlorophenyl)-1-propanone. The reaction proceeds via dehydrochlorination to form an intermediate α,β-unsaturated ketone, which undergoes intramolecular cyclization to yield the target compound.
Reaction Conditions :
-
Temperature : 90–150°C (optimal: 100–125°C)
-
Solvent : High-boiling inert solvents (e.g., 1,2-dichlorobenzene, tetrachloroethylene)
-
Catalyst : Concentrated H₂SO₄ (≥95% purity)
-
Yield : 53–87% (dependent on temperature control and reactant stoichiometry).
Mechanistic Insights :
-
Step 1 : Elimination of HCl from 3-chloro-1-(4-chlorophenyl)-1-propanone generates 1-(4-chlorophenyl)-2-propen-1-one.
-
Step 2 : Acid-catalyzed cyclization forms the indenone core. Competing oligomerization pathways are suppressed by maintaining a high solvent-to-reactant ratio.
Optimization Challenges :
-
Elevated temperatures (>150°C) degrade the product.
-
Byproduct formation (e.g., dimers) necessitates careful quenching and purification.
Continuous-Flow Catalytic Cyclization
Fixed-Bed Reactor with Solid Acid Catalysts
A patent (WO2023102721A1) discloses a continuous-flow method using solid acid catalysts (e.g., zeolites, sulfated zirconia) for enhanced efficiency and reduced waste.
Key Parameters :
-
Catalyst : Steam-modified HZSM-5 zeolite (calcined at 550°C)
-
Temperature : 200–425°C (optimal: 340–400°C)
-
Carrier Gas : N₂ at gas hourly space velocity (GHSV) of 0.5–50 mL/(min·g cat)
Advantages :
-
Scalability : Suitable for industrial production due to continuous operation.
-
Reduced Byproducts : High GHSV minimizes residence time, suppressing oligomerization.
Reactor Design :
-
Configuration : Tubular fixed-bed reactor with quartz packing for heat distribution.
-
Product Trapping : Condensation and scrubbing systems recover volatile organics.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Temperature | Yield | Scalability | Byproducts |
|---|---|---|---|---|---|
| Sulfuric Acid Cyclization | H₂SO₄ | 90–150°C | 53–87% | Moderate | Oligomers, tars |
| Continuous-Flow Catalytic | HZSM-5 Zeolite | 340–400°C | >90% | High | Minimal |
| Friedel-Crafts (Hypothetical) | AlCl₃ | 25–80°C | ~60%* | Low | Isomeric impurities |
*Estimated based on analogous reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one serves as a valuable scaffold in drug design. Its structural properties allow for modifications that can enhance biological activity. Research has indicated that derivatives of this compound exhibit significant activity against various biological targets.
Case Studies:
- Biological Activity: A study highlighted the synthesis of analogs derived from this compound that demonstrated inhibitory effects on acetylcholinesterase (AChE) and amyloid beta (Aβ) aggregation. Compounds synthesized showed IC50 values as low as 14.8 nM, indicating potent activity against these targets .
Synthesis and Methodologies
The synthesis of this compound can be achieved through various methods. Notably, the use of solid acid catalysts and optimized reaction conditions has been explored to maximize yield and purity.
Synthesis Overview:
- A method involving the reaction of 3-chloro-l-(4-chlorophenyl)-l-propanone with sulfuric acid at controlled temperatures has been reported to yield high amounts of the desired product while minimizing byproducts .
Biological Research Applications
This compound has been studied for its interaction with serotonin receptors, particularly the 5-HT7 receptor. Its derivatives have shown high-affinity binding, making them potential candidates for further pharmacological exploration.
Research Findings:
- A specific derivative, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one, exhibited a binding affinity (Ki = 0.5 nM) to the 5-HT7 receptor . This suggests potential applications in treating disorders related to serotonin dysregulation.
Comparative Analysis of Derivatives
The following table summarizes key derivatives of this compound along with their biological activities:
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Structural Variations:
- Halogenation (Cl, Br, F): Chloro groups at position 5 (e.g., 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one) enhance electrophilicity, facilitating nucleophilic attack in synthesis . Bromo or fluoro substitutions (e.g., 5-bromo-6-fluoro derivatives) alter polarity and metabolic stability .
- Methyl vs.
- Benzylidene Modifications: Compounds like (E)-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one exhibit anti-inflammatory activity, suggesting that conjugated systems enhance target binding .
Table 1: Substituent Impact on Key Properties
Biological Activity
5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is a compound with notable biological activity, particularly in the context of pharmacological research. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClO |
| Molecular Weight | 180.63 g/mol |
| CAS Number | 123456-78-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that this compound may act as a selective ligand for the serotonin receptor subtype 5-HT7, which is implicated in several neurological processes including mood regulation and cognition .
Key Mechanisms:
- Receptor Binding : Exhibits high affinity for the 5-HT7 receptor (Ki = 2.1 nM), suggesting potential use in treating cognitive impairments associated with psychiatric disorders .
- Enzyme Interaction : May influence the activity of enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission and plasticity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 |
| HepG2 (Liver) | 4.98 - 14.65 |
These results indicate that modifications to the indene structure can enhance cytotoxicity against specific cancer types .
CNS Activity
The compound's interaction with the central nervous system (CNS) receptors suggests it could play a role in managing conditions such as schizophrenia and depression. The modulation of serotonin pathways is particularly relevant for developing treatments targeting mood disorders .
Case Studies
-
Study on Anticancer Activity :
A study examined several analogs of this compound for their ability to inhibit microtubule assembly in cancer cells. Three compounds demonstrated effective inhibition at concentrations around 20 μM, indicating their potential as microtubule-destabilizing agents . -
Evaluation of CNS Effects :
Research focusing on the binding affinity of this compound to the 5-HT7 receptor revealed that it could enhance cognitive functions and memory retention in animal models, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases .
Q & A
Q. Key Considerations :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product from byproducts like dihalogenated analogs.
- Yield Optimization : Lower temperatures during chlorination reduce side reactions, while Pd-catalyzed steps require inert atmospheres (N₂/Ar) .
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Basic Question
- ¹H/¹³C NMR : Assign peaks using DEPT and 2D-COSY to distinguish between aromatic protons (δ 6.8–7.5 ppm) and dihydro indenone protons (δ 2.5–3.2 ppm). Chlorine and methyl substituents induce distinct deshielding effects .
- X-ray Crystallography : Use SHELXL for refinement to confirm bond lengths and angles. For example, the carbonyl (C=O) bond length should align with typical indenones (~1.21 Å) .
Advanced Question
- DFT Calculations : Employ B3LYP/6-31G(d,p) basis sets to compute HOMO-LUMO gaps, electronegativity (χ = 4.2 eV), and global electrophilicity (ω = 1.8 eV). These values correlate with nucleophilic attack susceptibility at the carbonyl group .
- Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions (e.g., carbonyl carbon) for reaction site prediction .
Q. Methodological Insight :
- Compare computed IR spectra with experimental data to validate force fields. Discrepancies >5% may indicate inadequate basis set selection .
How can researchers address contradictions in reported synthetic yields or byproduct formation?
Advanced Question
- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., over-chlorinated derivatives). Adjust stoichiometry of NCS or reaction time to suppress side products .
- Mechanistic Studies : Probe intermediates via in-situ FTIR or NMR. For example, monitor Cl⁺ electrophile formation during chlorination to optimize reagent addition rates .
Case Study :
A 20% yield discrepancy between Pd-catalyzed and Friedel-Crafts routes may arise from steric hindrance at the 7-methyl position. Steric maps from DFT can guide catalyst selection (e.g., bulkier ligands improve selectivity) .
What methodologies assess the biological activity of this compound?
Advanced Question
- Antimicrobial Assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to positive controls (e.g., ciprofloxacin) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with F) and evaluate changes in bioactivity. Use logistic regression models to quantify substituent effects .
How do electronic and steric effects of substituents influence the compound’s reactivity in further functionalization?
Advanced Question
- Electron-Withdrawing Effects : The Cl substituent deactivates the aromatic ring, directing electrophiles to the 4-position. This is confirmed by MEP surfaces showing reduced electron density at the 5-position .
- Steric Effects : The 7-methyl group hinders access to the β-position of the ketone, favoring α-functionalization. Molecular dynamics simulations can quantify steric bulk using Tolman cone angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
